molecular formula C24H31FN4O B2363572 2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 921922-66-9

2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No. B2363572
M. Wt: 410.537
InChI Key: BESBOFRKRKVHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H31FN4O and its molecular weight is 410.537. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Applications

A series of fluorine-containing benzamide analogs, including compounds related to the chemical name , were synthesized and evaluated for their potential in positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their usefulness in imaging solid tumors with PET technology (Tu et al., 2007).

Antimicrobial Activities

Research into the antimicrobial properties of compounds structurally similar to the chemical name provided has shown significant results. For instance, fluoroquinolone-based thiazolidinones have been synthesized and evaluated for their antifungal and antibacterial activities, highlighting the potential of such compounds in addressing microbial resistance (Patel & Patel, 2010).

Fluorescent Imaging

Novel polymers with naphthalimide pendant groups have been prepared for their application in fluorescent imaging. These compounds, including those with piperazine substituents, demonstrate how chemical modifications can impact fluorescent properties, offering insights into the development of new imaging agents (Tian et al., 2002).

Novel Syntheses and Structural Activity Relationships

Studies on the synthesis and structure-activity relationships of compounds related to the chemical name provided have contributed to the discovery of new pharmacologically active molecules. These studies encompass a wide range of targets, including antiplasmodial activity against malaria, highlighting the versatility of such compounds in medicinal chemistry research (Hochegger et al., 2019).

properties

IUPAC Name

2-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN4O/c1-27-12-14-29(15-13-27)23(17-26-24(30)20-7-3-4-8-21(20)25)19-9-10-22-18(16-19)6-5-11-28(22)2/h3-4,7-10,16,23H,5-6,11-15,17H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESBOFRKRKVHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2F)C3=CC4=C(C=C3)N(CCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

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